molecular formula C6H6O3S B1619150 Hydroxy(thiophen-3-yl)acetic acid CAS No. 22098-20-0

Hydroxy(thiophen-3-yl)acetic acid

Cat. No. B1619150
Key on ui cas rn: 22098-20-0
M. Wt: 158.18 g/mol
InChI Key: SYSIWCFUWJWRHD-UHFFFAOYSA-N
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Patent
US05171744

Procedure details

A mixture of (RS) 2-hydroxy-2-(thien-3-yl)acetic acid (prepared as described in Akiv. Kemi., 58, 519, 1957) (6.32 g), methyl iodide (17 g) and potassium carbonate (6 g) in acetone was refluxed for 2 hours, evaporated under reduced pressure and the residue partitioned between ethyl acetate and water. The organic extracts, after drying over magnesium sulphate, were evaported to leave the title compound as a yellow oil (4.49 g, 67%).
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)[C:3]([OH:5])=[O:4].CI.[C:13](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[OH:1][CH:2]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)[C:3]([O:5][CH3:13])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
OC(C(=O)O)C1=CSC=C1
Name
Quantity
17 g
Type
reactant
Smiles
CI
Name
Quantity
6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts, after drying over magnesium sulphate

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OC)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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